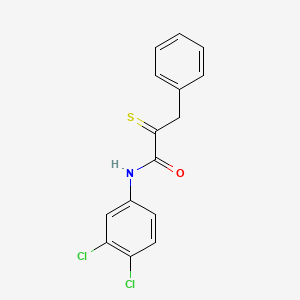

N-(3,4-Dichlorophenyl)-3-phenyl-2-thioxopropanamide

Description

Chemical Identity and Nomenclature

This compound possesses a well-defined chemical identity characterized by its molecular formula C15H11Cl2NOS and molecular weight of 324.22 grams per mole. The compound is registered under the Chemical Abstracts Service number 952182-61-5, providing a unique identifier for scientific and commercial applications. The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, with the primary name reflecting the substitution pattern on both the phenyl ring and the propanamide backbone. An alternative nomenclature designation identifies the compound as N-(3,4-dichlorophenyl)-3-phenyl-2-sulfanylidenepropanamide, emphasizing the sulfur-containing thioxo functionality.

The molecular structure consists of a central propanamide backbone featuring a thioxo group at the 2-position, a phenyl substituent at the 3-position, and a 3,4-dichlorophenyl group attached to the nitrogen atom. The presence of two chlorine atoms in the meta and para positions of the phenyl ring attached to nitrogen creates a distinctive electronic environment that influences the compound's chemical behavior and potential interactions. The structural data indicates a planar configuration around the carbon-sulfur-nitrogen core, consistent with the general characteristics of thioamide functional groups.

Research investigations have confirmed the compound's purity levels exceeding 98 percent in commercial preparations, indicating reliable synthetic methodologies for its production. The molecular structure analysis reveals key structural components including the dichlorophenyl moiety, the phenyl group, and the thioxopropanamide backbone, each contributing to the compound's overall chemical properties and potential applications.

Historical Development in Heterocyclic Chemistry

The historical development of this compound is intrinsically linked to the broader evolution of thioamide chemistry and heterocyclic synthesis methodologies. Thioamides, as a class of compounds, have been recognized since the 1870s when the first systematic methods for their preparation were developed through the treatment of amides with phosphorus sulfides. This foundational work established the theoretical framework for understanding the unique electronic properties of thioamides, including their greater multiple bond character along the carbon-nitrogen bond compared to conventional amides.

The development of thioxopropanamide derivatives gained momentum through investigations into heterocyclic synthesis using monothiomalonamide as a versatile starting material. Research has demonstrated that 3-amino-3-thioxopropanamide serves as a convenient reagent for preparing substituted nicotinamides and other heterocyclic compounds. These synthetic approaches have expanded the accessibility of thioxopropanamide derivatives and contributed to their recognition as valuable intermediates in medicinal chemistry applications.

Microwave-assisted synthesis techniques have emerged as significant methodological advances in the preparation of thioxopropanamide compounds, offering improved yields and reduced reaction times compared to traditional thermal methods. These technological developments have enhanced the practical utility of thioxopropanamide synthesis and facilitated more efficient access to structurally diverse derivatives. The integration of modern synthetic methodologies with classical thioamide chemistry has created new opportunities for developing compounds with enhanced biological activities and improved pharmaceutical profiles.

The historical progression of thioamide research has also encompassed investigations into convenient transformation methods for converting heterocyclic amides into thioamides. Novel approaches utilizing N-cyclohexyl dithiocarbamate cyclohexylammonium salt have been developed, providing odorless, lower-temperature reaction conditions with excellent yields. These methodological advances represent significant improvements over earlier techniques that required harsh conditions, expensive reagents, or produced undesirable byproducts.

Structural Classification Within Thioxopropanamide Derivatives

This compound belongs to the specialized class of thioxopropanamide derivatives, which are characterized by the presence of a sulfur atom double-bonded to the carbonyl carbon of the propanamide backbone. This structural classification places the compound within the broader family of thioamides, which exhibit the general structure R1−C(=S)−NR2R3, where the sulfur atom replaces the oxygen typically found in conventional amides. The thioxo functionality confers unique electronic properties to the molecule, including enhanced multiple bond character and altered reactivity patterns compared to oxygen-containing analogs.

The structural classification of this compound encompasses several important features that distinguish it from related derivatives. The presence of the 3,4-dichlorophenyl substituent on the nitrogen atom creates a specific substitution pattern that influences both the electronic distribution and steric environment around the thioamide functional group. The dichlorophenyl moiety introduces electron-withdrawing effects that can modulate the reactivity of the thioxo group and affect potential interactions with biological targets. Additionally, the phenyl group at the 3-position of the propanamide backbone provides aromatic character that may contribute to π-π stacking interactions and hydrophobic binding properties.

Within the thioxopropanamide classification system, compounds can be further categorized based on their substitution patterns and functional group modifications. The specific compound under investigation represents a diaryl-substituted thioxopropanamide, with aromatic substituents on both the nitrogen atom and the carbon backbone. This structural motif is associated with enhanced biological activity profiles and improved pharmacological properties compared to simpler alkyl-substituted analogs.

| Structural Feature | Classification | Chemical Significance |

|---|---|---|

| Thioxo Group | Thioamide Functional Group | Enhanced multiple bond character, altered reactivity |

| 3,4-Dichlorophenyl | Electron-withdrawing Aromatic Substituent | Modulated electronic properties, potential biological activity |

| 3-Phenyl | Aromatic Carbon Substituent | Hydrophobic interactions, structural rigidity |

| Propanamide Backbone | Three-carbon Chain | Flexible linker, metabolic stability |

The planar configuration of the carbon-sulfur-nitrogen core represents a fundamental structural characteristic shared among thioamide compounds. This planarity results from the delocalization of electron density across the thioamide functional group, creating a partial double-bond character in the carbon-nitrogen bond. The planar geometry has important implications for the compound's conformational preferences and its ability to participate in specific molecular interactions.

Properties

IUPAC Name |

N-(3,4-dichlorophenyl)-3-phenyl-2-sulfanylidenepropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11Cl2NOS/c16-12-7-6-11(9-13(12)17)18-15(19)14(20)8-10-4-2-1-3-5-10/h1-7,9H,8H2,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTUPCPTWAJCIFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(=S)C(=O)NC2=CC(=C(C=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11Cl2NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-Dichlorophenyl)-3-phenyl-2-thioxopropanamide typically involves the reaction of 3,4-dichloroaniline with a suitable thioxopropanamide precursor under controlled conditions. One common method involves the acylation of 3,4-dichloroaniline with a thioxopropanamide derivative in the presence of a base, such as triethylamine, to yield the desired product .

Industrial Production Methods

Industrial production of this compound often employs large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The reaction is typically carried out at elevated temperatures and may involve the use of catalysts to enhance the reaction rate .

Chemical Reactions Analysis

Types of Reactions

N-(3,4-Dichlorophenyl)-3-phenyl-2-thioxopropanamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones under appropriate conditions.

Reduction: Reduction reactions can convert the thioxo group to a thiol or other reduced forms.

Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Electrophilic substitution reactions typically require strong acids or bases as catalysts.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols and other reduced derivatives.

Substitution: Various substituted aromatic compounds depending on the specific reaction conditions.

Scientific Research Applications

N-(3,4-Dichlorophenyl)-3-phenyl-2-thioxopropanamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(3,4-Dichlorophenyl)-3-phenyl-2-thioxopropanamide involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or disrupt cellular processes by binding to key proteins. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Propanil (N-(3,4-Dichlorophenyl)propanamide)

Linuron Metabolites (e.g., N-(3,4-Dichlorophenyl)-N´-methylurea)

- Structure : Features a urea linkage (N-C(=O)-N) instead of a thioamide.

- Application : Degradation products of the herbicide linuron, studied for environmental persistence .

Aromatic Substitution Patterns

Indazole-Based Analogs (e.g., N-[3-(3,4-Dichlorophenyl)-1H-indazol-5-yl]quinolin-4-amine)

- Structure : Incorporates a 3,4-dichlorophenyl group fused to an indazole core, differing from the thioxopropanamide scaffold.

- Application : Synthesized as kinase inhibitors or anticancer agents, with yields ranging from 27% to 84% .

Pesticide vs. Pharmaceutical Analogs

Fenoxacrim (N-(3,4-Dichlorophenyl)hexahydro-1,3-dimethyl-2,4,6-trioxo-5-pyrimidinecarboxamide)

- Structure : Contains a pyrimidine-trioxo ring system attached to the dichlorophenyl group.

- Application : Agricultural fungicide .

Structural and Functional Data Comparison

Research Findings and Implications

- Aromatic Contributions : The 3,4-dichlorophenyl group is a common motif in agrochemicals and pharmaceuticals, suggesting its role in lipophilicity and target binding. However, the additional phenyl group in the target compound could introduce steric effects that modulate selectivity .

- Synthetic Challenges : Analogs such as indazole derivatives () show variable synthetic yields (27–84%), hinting that the thioxopropanamide scaffold may require optimized conditions for efficient production.

Biological Activity

N-(3,4-Dichlorophenyl)-3-phenyl-2-thioxopropanamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- IUPAC Name: this compound

- Molecular Formula: C15H12Cl2N2OS

- Molecular Weight: 341.24 g/mol

Synthesis

The synthesis of this compound typically involves the reaction of 3-phenyl-2-thioxopropanoic acid with 3,4-dichloroaniline. The process can be optimized through various reaction conditions to enhance yield and purity.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. In vitro studies have shown effective inhibition of growth for both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values suggest that the compound could serve as a potential lead for developing new antibiotics.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Anticancer Activity

The compound has also been investigated for its anticancer properties. In cell line studies, it demonstrated cytotoxic effects on various cancer cells, including breast cancer (MCF-7) and lung cancer (A549) cells. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation.

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 10 |

| A549 | 15 |

The biological activity of this compound is believed to be mediated through several pathways:

- Inhibition of Enzymatic Activity: The thioxo group may interact with thiol-containing enzymes, disrupting their function.

- Induction of Oxidative Stress: The compound may increase reactive oxygen species (ROS) levels in cells, leading to oxidative damage.

- Apoptosis Induction: It triggers apoptotic pathways in cancer cells through the activation of caspases.

Study 1: Antimicrobial Efficacy

A study published in the Journal of Antimicrobial Chemotherapy evaluated the effectiveness of this compound against multi-drug resistant bacterial strains. The results indicated a promising profile compared to standard antibiotics, suggesting further development as a potential therapeutic agent.

Study 2: Anticancer Potential

In a research article from Cancer Letters, the compound was tested on human cancer cell lines. Results showed a dose-dependent reduction in cell viability and increased apoptosis markers, indicating its potential as an anticancer drug candidate.

Q & A

Q. How should researchers design stability-indicating methods for forced degradation studies?

- Methodology : Expose the compound to oxidative (3% H₂O₂, 70°C), acidic (0.1M HCl, 60°C), and basic (0.1M NaOH, 60°C) conditions for 24 hours. Analyze degradation products via UPLC-PDA-MS/MS (C18 column, 0.1% formic acid/acetonitrile gradient). Identify major degradants (e.g., sulfoxide derivatives) and establish mass balance (>98%) to confirm method validity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.